3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c14-6-7-1-4-9-11-12-10(8-2-3-8)13(9)5-7/h1,4-6,8H,2-3H2 |
InChI Key |
QTGOQHWXVHGIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Cyclopropyl-triazolo[4,3-a]pyridine-6-carbaldehyde generally involves:
- Formation of thetriazolo[4,3-a]pyridine fused ring system via cyclization reactions.
- Introduction of the cyclopropyl substituent at position 3.
- Functionalization at position 6 to install the carbaldehyde (formyl) group.
The key step is the oxidative cyclization or cyclocondensation of appropriately substituted hydrazinylpyridines or hydrazones, often under mild conditions.
Oxidative Cyclization Using N-Chlorosuccinimide (NCS)
A highly efficient method for synthesizingtriazolo[4,3-a]pyridine derivatives, including those with substituents at position 3, involves oxidative cyclization using N-chlorosuccinimide (NCS) as the oxidant.
- Dissolve the appropriate hydrazone precursor (derived from 6-formylpyridine derivatives bearing a cyclopropyl substituent) in dry dimethylformamide (DMF).
- Cool the solution in an ice bath.
- Add N-chlorosuccinimide portion-wise (approximately 1.1 equivalents) while maintaining the temperature at 0 °C to control the exothermic reaction.
- Stir the reaction mixture at 0 °C for about 1 hour.
- Allow the mixture to warm to room temperature and monitor reaction completion by thin-layer chromatography (TLC).
- Isolate the product by filtration, washing with petroleum ether, and recrystallization from hot water with triethylamine to afford the pure triazolopyridine aldehyde derivative.
This method yields the fused triazolopyridine ring with high efficiency (>90% yield reported for analogous compounds) and good purity.
- Catalyst-free oxidative cyclization.
- Mild reaction conditions.
- Applicable to various substituted hydrazones.
This approach was demonstrated for related compounds such as 3-(pyridin-4-yl)-triazolo[4,3-a]pyridine and its 6-bromo derivative, providing a strong precedent for synthesizing 3-cyclopropyl derivatives.
Cyclization of 2-Hydrazinylpyridines with Chloroethynyl Derivatives
Another synthetic route involves the 5-exo-dig cyclization of 2-hydrazinylpyridines with chloroethynylphosphonates or similar alkynyl derivatives to form the triazolopyridine core.
- React commercially available 2-hydrazinylpyridine derivatives substituted with cyclopropyl groups with chloroethynyl reagents.
- Conduct the reaction at elevated temperatures (~60 °C) for extended periods (up to 50 hours).
- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the alkyne, followed by ring closure to form the fused triazolopyridine.
- Subsequent workup and purification yield the desired product.
- Electron-withdrawing groups on the pyridine ring can induce rearrangements (Dimroth-type) leading to isomeric triazolopyridines.
- This method allows for the introduction of various substituents, including cyclopropyl, at the 3-position.
This approach has been reported for synthesizing methylphosphonylated triazolopyridines but is adaptable for aldehyde derivatives by modifying starting materials.
Formylation at Position 6
The aldehyde group at position 6 can be introduced either by:
- Starting from a 6-formyl-substituted pyridine hydrazine precursor before cyclization.
- Post-cyclization functionalization via selective formylation reactions such as Vilsmeier-Haack formylation on the triazolopyridine core.
The first approach is preferred for better regioselectivity and yield.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazone formation | Cyclopropyl-substituted aldehyde + hydrazine | Room temp | Several hours | High | Precursor for cyclization |
| Oxidative cyclization | N-Chlorosuccinimide (NCS), DMF | 0 °C to RT | ~1 hour | >90 | Mild, catalyst-free, high yield |
| 5-exo-dig cyclization | 2-Hydrazinylpyridine + chloroethynylphosphonate | 60 °C | ~50 hours | Moderate | May lead to isomer mixtures |
| Formylation (if post-cyclization) | Vilsmeier-Haack reagent or equivalents | Variable | Variable | Variable | Less common, regioselectivity issues |
Structural Confirmation and Analysis
The synthesized 3-substitutedtriazolo[4,3-a]pyridines, including cyclopropyl derivatives, have been characterized by:
- Nuclear Magnetic Resonance (NMR) : Confirming ring formation and substitution pattern.
- Fourier Transform Infrared Spectroscopy (FTIR) : Detecting characteristic aldehyde C=O stretch.
- Mass Spectrometry (MS) : Molecular weight confirmation.
- X-ray Crystallography : Establishing the fused ring planar structure and bond lengths, confirming the position of substituents and the aldehyde group.
X-ray data show the planar fused ring system with conjugation effects influencing bond lengths, consistent with literature for related compounds.
Chemical Reactions Analysis
Functional Group Reactivity
The aldehyde group (-CHO) at position 6 enables several transformations:
Nucleophilic Addition
-
Imine formation : Reaction with amines to form Schiff bases.
-
Hydride reduction : Aldehyde → alcohol or amine, depending on reagents.
Electrophilic Substitution
-
Cross-coupling reactions : Aldehyde may participate as a carbonyl partner in Suzuki or Stille couplings .
Oxidation/Reduction
-
Oxidation : Limited due to stability of the triazole ring.
-
Reduction : Aldehyde → alcohol (e.g., using NaBH₄).
Cyclization Pathway
In the synthesis of triazolo-pyridine derivatives, condensation of hydrazines with carbonyl compounds proceeds via a stepwise mechanism :
-
Nucleophilic attack by hydrazine on the carbonyl carbon.
-
Tautomerization to form an intermediate hydrazone.
-
Cyclization to form the triazole ring, often under acidic or basic conditions .
Aldehyde Reactivity
The aldehyde group undergoes electrophilic addition due to the polarized carbonyl bond. For example, in Suzuki coupling , the aldehyde may act as a directing group to facilitate cross-coupling with boronic acids .
Analytical and Characterization
Scientific Research Applications
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The aldehyde group can participate in covalent bonding with nucleophilic residues in the target protein, potentially leading to inhibition or modulation of its activity.
Comparison with Similar Compounds
Triazolo[4,3-a]pyridine Derivatives
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS 1366733-83-6) :
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid (CAS 1031619-88-1) :
Heterocyclic Core Modifications
- 3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic Acid (CAS 1018151-12-6): Replaces triazolo with isoxazolo, altering electronic properties and hydrogen-bonding capacity. Molecular formula: C₁₂H₁₂N₂O₃; molecular weight: 232.24 .
Stability and Commercial Availability
- Toxicological Data Gaps: For structurally distinct analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, toxicological profiles remain unstudied, emphasizing the need for caution in handling reactive derivatives .
Biological Activity
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS No. 668990-81-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a triazole ring fused with a pyridine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 189.20 g/mol |
| CAS Number | 668990-81-6 |
| SMILES | C1CC1C2=NN=C3N2C=C(C=C3)C(=O)C |
| InChIKey | HCOLOOGSKAEQDX-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that compounds within the triazolo-pyridine class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various pathogens, including bacteria and fungi. A structure-activity relationship study highlighted that modifications at the 6-position of the triazole ring can enhance antimicrobial potency .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that certain derivatives inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression .
Case Study:
A study published in the Journal of Medicinal Chemistry reported that triazolo-pyridines exhibited selective inhibition of c-Met kinase activity, which is crucial in cancer metastasis. The compound's structural features were optimized to enhance binding affinity and selectivity .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways.
- GABA Modulation : Some derivatives have shown potential as GABA receptor modulators, influencing neurotransmission and providing neuroprotective effects .
- Antiparasitic Activity : Research indicates that similar compounds have been effective against Cryptosporidium parasites, suggesting potential applications in treating parasitic infections .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazole and pyridine rings significantly affect biological activity. For example:
| Substituent Position | Modifications | Biological Activity |
|---|---|---|
| 6 | Aldehyde vs Carboxylic Acid | Enhanced antimicrobial properties |
| 1 | Cyclopropyl vs Phenyl | Increased anticancer activity |
Q & A
Q. Table 1: Yield Comparison Across Methods
| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidative Cyclization | NaOCl | Ethanol | 25 | 73 | |
| I₂-Catalyzed Coupling | I₂ | DMSO | 80 | 68 |
How can computational modeling predict the reactivity of triazolopyridine derivatives?
Methodological Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Docking Studies: Evaluate binding affinities to biological targets (e.g., kinases) using software like AutoDock .
- MD Simulations: Assess stability of triazolopyridine-protein complexes over time.
Case Study:
For 3-cyclopropyl derivatives, computational models revealed enhanced π-π stacking with aromatic residues in kinase binding pockets, guiding functionalization at the pyridine ring .
How do functional group modifications impact physicochemical and biological properties?
Methodological Answer:
- Aldehyde Group (-CHO): Enhances electrophilicity for Schiff base formation, useful in prodrug design.
- Cyclopropyl Substitution: Increases metabolic stability by reducing cytochrome P450 oxidation.
- Phosphonate Derivatives: Improve solubility and bioavailability, as seen in methylphosphonylated analogs .
Experimental Validation:
Synthesize derivatives (e.g., carboxylate, sulfonamide).
Measure logP (lipophilicity) and aqueous solubility.
Screen for antimicrobial activity via MIC assays.
Data Contradiction Analysis
Why do discrepancies exist in reported biological activities of triazolopyridine derivatives?
Methodological Answer:
Discrepancies arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Purity: Impurities >5% may skew IC₅₀ values.
- Structural Analogues: Minor changes (e.g., -OCH₃ vs. -CF₃) drastically alter target binding.
Resolution:
- Standardize assays using WHO guidelines.
- Validate purity via HPLC (>95%).
- Use SAR (Structure-Activity Relationship) models to rationalize differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
